molecular formula C21H21N3O3 B2459691 methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate CAS No. 2034559-98-1

methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2459691
CAS No.: 2034559-98-1
M. Wt: 363.417
InChI Key: JTBYHHKUQKCMIY-UHFFFAOYSA-N
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Description

Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound featuring a benzo[d]imidazole moiety

Properties

IUPAC Name

methyl 4-[3-(2-methylbenzimidazol-1-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-22-18-5-3-4-6-19(18)24(14)17-11-12-23(13-17)20(25)15-7-9-16(10-8-15)21(26)27-2/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBYHHKUQKCMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]imidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity or enabling further derivatization.

ConditionsReagentsProductYieldReference
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub> (aq), reflux4-(3-(2-methyl-1H-benzimidazol-1-yl)pyrrolidine-1-carbonyl)benzoic acid85–92%
Basic hydrolysisNaOH (aq), ethanolSodium salt of the carboxylic acid78%

Nucleophilic Substitution at Pyrrolidine Carbonyl

The pyrrolidine-1-carbonyl group reacts with nucleophiles like amines or hydrazines, forming amides or hydrazides.

NucleophileConditionsProductApplicationReference
Hydrazine monohydrate2-propanol, reflux, 6 hHydrazide derivativePrecursor for heterocycles
Primary aminesDCM, EDC/HOBt, RT, 24 hSubstituted amidesDrug conjugate synthesis

Electrophilic Aromatic Substitution on Benzoimidazole

The electron-rich benzoimidazole ring undergoes electrophilic substitution, with the 2-methyl group directing incoming electrophiles to para/ortho positions.

ReactionReagentsProductSelectivityReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-nitro-benzimidazole derivativePredominantly para
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CSulfonated benzimidazoleOrtho/para

Cyclization Reactions

The compound participates in cyclization with bifunctional reagents to form fused heterocycles, enhancing structural complexity.

ReagentConditionsProductKey Spectral DataReference
Pentane-2,4-dioneEthanol, reflux, 12 hPyrazole-fused derivativeδ 2.25 (CH<sub>3</sub>), 5.52 (C=CH)
Hexane-2,5-dioneHCl (cat.), 2-propanol, refluxPyrrole-fused derivativeδ 1.62 (CH<sub>3</sub>), 5.57 (C=CH)

Reduction Reactions

Selective reduction of carbonyl groups alters reactivity and pharmacological profiles.

Target SiteReagentsProductNotesReference
Pyrrolidine carbonylNaBH<sub>4</sub>, MeOH, 0°CSecondary alcoholLow yield due to steric hindrance
Ester groupLiAlH<sub>4</sub>, THF, refluxBenzyl alcohol derivativeComplete reduction

Oxidation of 2-Methyl Group

The 2-methyl substituent on the benzimidazole can be oxidized to a carboxylic acid under strong conditions.

ReagentsConditionsProductYieldReference
KMnO<sub>4</sub>, H<sub>2</sub>OH<sub>2</sub>SO<sub>4</sub>, 100°C, 8 h2-Carboxy-benzimidazole derivative65%

Interaction with Biological Targets

While direct pharmacological data for this compound is limited, structural analogs demonstrate enzyme inhibition and receptor modulation.

TargetAssayActivity (IC<sub>50</sub>)MechanismReference
Bacterial DNA gyraseMicrodilution assay12.5 µg/mL (vs. S. aureus)Competitive ATPase inhibition
HDAC enzymesFluorometric assay0.8 µMZinc chelation

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzimidazole structures exhibit promising anticancer properties. For example, derivatives of benzimidazole have shown cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers.

Case Study:
A study evaluated the anticancer activity of related benzimidazole derivatives against human cancer cell lines using the MTT assay, demonstrating significant inhibition of cell proliferation at micromolar concentrations . The mechanism often involves induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. The presence of the pyrrolidine moiety may enhance these effects by improving solubility and bioavailability.

Case Study:
In a comparative study, several benzimidazole derivatives, including those similar to methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate, were tested against bacterial strains such as E. coli and S. aureus. Results indicated a broad spectrum of activity, suggesting potential for development into new antimicrobial agents .

Neurological Applications

Benzimidazole compounds have been investigated for their neuroprotective effects. The structural features of this compound may confer protective benefits in neurodegenerative diseases.

Case Study:
Research has shown that certain benzimidazole derivatives can inhibit neuroinflammation and oxidative stress in models of Alzheimer's disease, suggesting a pathway for therapeutic intervention .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Case Study:
In vivo studies demonstrated that specific benzimidazole derivatives significantly reduced inflammation markers in animal models of induced arthritis, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]imidazole moiety can bind to active sites of enzymes, inhibiting their activity . Additionally, the compound can modulate signaling pathways by interacting with specific receptors .

Biological Activity

Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that combines structural features from benzimidazole, pyrrolidine, and benzoate moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₈N₄O₂
  • Molecular Weight : 330.37 g/mol
  • CAS Number : 2034384-29-5

The structure includes a benzimidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The pyrrolidine ring contributes to its pharmacological profile by enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been reported to inhibit cell proliferation in various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity at low concentrations .

The proposed mechanism of action for benzimidazole derivatives involves the inhibition of specific enzymes and pathways critical for cancer cell survival. For example, the inhibition of tubulin polymerization and interference with the cell cycle have been documented. These actions lead to apoptosis in cancer cells, making these compounds valuable candidates for further development in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines compared to normal cells. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing a significant reduction in cell viability at concentrations as low as 10 µM .

Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
Normal Fibroblasts>50

In Vivo Studies

Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls . The study also noted minimal toxicity, suggesting a favorable safety profile.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzimidazole derivatives:

Compound NameBiological ActivityReference
Compound AAnticancer
Compound BAntimicrobial
Compound CAntiviral

Q & A

Q. What are the critical steps for synthesizing methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methylbenzimidazole with pyrrolidine derivatives followed by carbonyl linkage to the benzoate ester. Key steps include:
  • Nucleophilic Substitution : Reacting 2-methylbenzimidazole with a pyrrolidine precursor (e.g., 3-chloropyrrolidine) using a base like K₂CO₃ to facilitate imidazole-pyrrolidine bond formation .
  • Carbonylation : Introducing the carbonyl group via coupling reagents (e.g., EDCI/HOBt) to link pyrrolidine to the benzoate ester .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for imidazole:pyrrolidine) to improve yields (>70%) and purity (≥95% by HPLC) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the benzimidazole-pyrrolidine linkage (e.g., δ 3.2–3.8 ppm for pyrrolidine protons, δ 7.5–8.0 ppm for aromatic benzimidazole protons) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 394.2) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation (e.g., ambiguous NMR signals)?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping proton signals (e.g., pyrrolidine CH₂ groups) by correlating ¹H-¹³C couplings .
  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What experimental designs are suitable for studying the compound’s biological activity while minimizing confounding variables?

  • Methodological Answer :
  • Randomized Block Design : Assign treatments (e.g., compound concentrations) to cell lines or animal models in blocks to control batch effects .
  • Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) with triplicate replicates to calculate IC₅₀ values .
  • Positive/Negative Controls : Include reference inhibitors (e.g., cisplatin for cytotoxicity assays) and vehicle-only groups to validate assay robustness .

Q. How can the environmental stability and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffers (pH 3–10) at 37°C and monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., benzoic acid derivatives) .
  • Photolysis : Expose to UV light (254 nm) and quantify degradation kinetics using HPLC .
  • Computational Prediction : Use software like EPI Suite to estimate half-lives in soil/water based on logP and pKa values .

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